molecular formula C19H14ClN3O B5258508 3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5258508
M. Wt: 335.8 g/mol
InChI Key: QGTRGTZRYDJPQQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often employ high-yielding and efficient synthetic routes. These methods may include:

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-18-5-3-2-4-15(18)17-10-11-21-19-16(12-22-23(17)19)13-6-8-14(20)9-7-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTRGTZRYDJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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